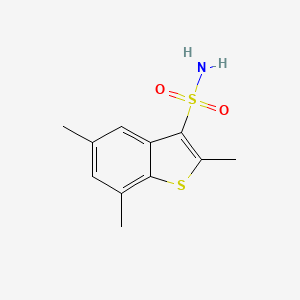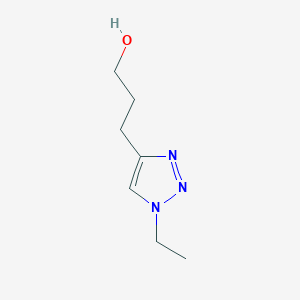![molecular formula C11H16O2 B13072776 1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
1-Oxospiro[4.5]decane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxospiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C11H16O2. It is characterized by a spirocyclic structure, which includes a decane ring fused with an oxo group and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxospiro[4.5]decane-2-carbaldehyde typically involves the reaction of spirocyclic precursors with appropriate aldehyde-forming reagents. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with dimethylmethanamine in ethanol, followed by further functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxospiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 1-oxospiro[4.5]decane-2-carboxylic acid.
Reduction: Formation of 1-oxospiro[4.5]decane-2-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxospiro[4.5]decane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 1-Oxospiro[4.5]decane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also interact with biological membranes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the aldehyde group.
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde
Uniqueness: 1-Oxospiro[4.5]decane-2-carbaldehyde is unique due to its combination of a spirocyclic structure with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-oxospiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-7-11(10(9)13)5-2-1-3-6-11/h8-9H,1-7H2 |
Clé InChI |
VNXQHKVZOLRSIW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC(C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)



![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)

![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)


